

Application Note: 3-(3-Bromo-5-fluorophenoxy)propanehydrazide in Cancer Research

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Compound of Interest

Compound Name: 3-(3-Bromo-5-fluorophenoxy)propanehydrazide

Cat. No.: B12085373

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Abstract & Introduction

3-(3-Bromo-5-fluorophenoxy)propanehydrazide (referred to herein as BFPH-3) is a synthetic small-molecule pharmacophore belonging to the class of phenoxyalkanoic acid hydrazides. This chemical class has garnered significant attention in medicinal chemistry due to its structural versatility and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

In cancer research, BFPH-3 is primarily utilized as a pro-apoptotic lead compound. Its design incorporates a halogenated phenyl ring (3-Br, 5-F) to enhance lipophilicity and metabolic stability, while the hydrazide motif ($-\text{CONHNH}_2$) serves as a hydrogen bond donor/acceptor capable of interacting with key enzymatic pockets (e.g., kinases, tubulin, or histone deacetylases).

This guide details the standard operating procedures (SOPs) for solubilizing, handling, and validating the antiproliferative efficacy of BFPH-3 against human cancer cell lines.

Chemical Properties & Handling[2]

Property	Specification
IUPAC Name	3-(3-Bromo-5-fluorophenoxy)propanehydrazide
Molecular Formula	C ₉ H ₁₀ BrFN ₂ O ₂
Molecular Weight	~277.09 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO (>20 mg/mL), DMF; Insoluble in water
Storage	-20°C (Solid), -80°C (DMSO Stock); Protect from light

Preparation of Stock Solution (10 mM)

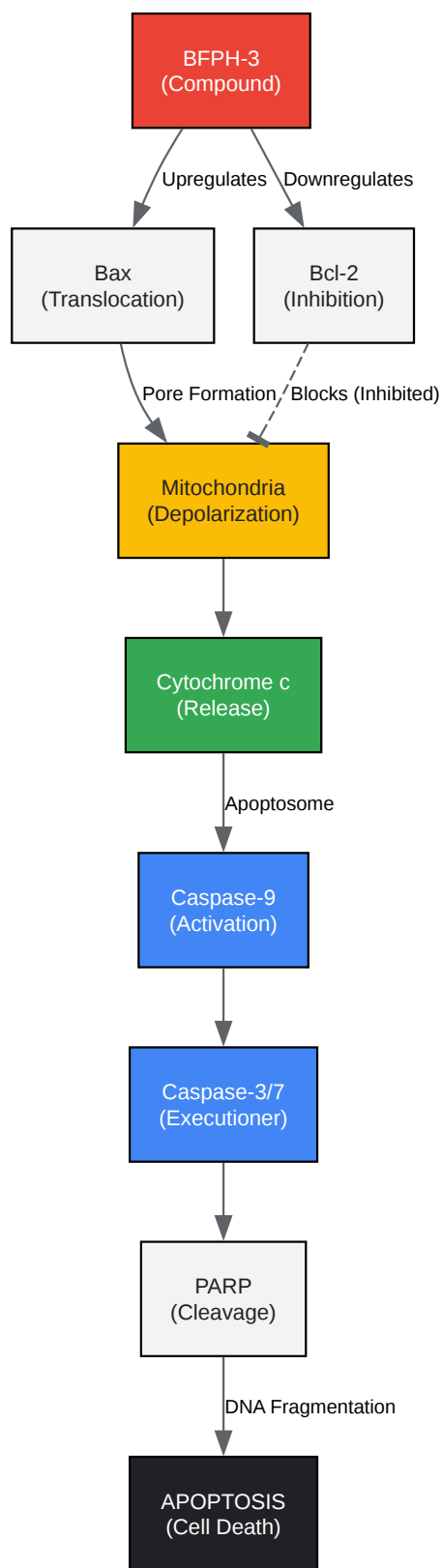
- Weigh 2.77 mg of BFPH-3 powder.
- Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).
- Vortex for 30 seconds until completely dissolved.
- Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -80°C.
- Note: The final DMSO concentration in cell culture assays should not exceed 0.5% (v/v) to prevent solvent toxicity.

Mechanism of Action (Hypothetical/Class-Based)

Based on Structure-Activity Relationship (SAR) data of analogous phenoxy-hydrazide derivatives, BFPH-3 is postulated to induce cytotoxicity through mitochondrial-mediated apoptosis. The halogenated aromatic ring facilitates membrane permeation, while the hydrazide moiety may chelate metal ions in metalloenzymes or interact with microtubule dynamics.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism where BFPH-3 triggers the Intrinsic Apoptotic Pathway.



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Caption: Proposed pharmacodynamic pathway of BFPH-3 inducing intrinsic apoptosis via Bax/Bcl-2 modulation and Caspase cascade activation.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC₅₀ value of BFPH-3 in cancer cell lines (e.g., MCF-7, HepG2, A549).

Materials:

- Target Cells (seeded at 5×10³ cells/well).
- MTT Reagent (5 mg/mL in PBS).
- 96-well culture plates.
- Microplate Reader (570 nm).

Procedure:

- Seeding: Plate 100 µL of cell suspension per well in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.
- Treatment: Prepare serial dilutions of BFPH-3 in culture medium (Range: 0.1 µM – 100 µM). Add 100 µL per well. Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin).
- Incubation: Incubate for 48 or 72 hours.
- MTT Addition: Add 20 µL of MTT stock solution to each well. Incubate for 4 hours until purple formazan crystals form.
- Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals.
- Measurement: Read absorbance at 570 nm.

- Analysis: Calculate % Cell Viability =
. Plot dose-response curve to determine IC₅₀.

Protocol B: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm if cell death is apoptotic (programmed) or necrotic.

Procedure:

- Treatment: Treat cells (6-well plate, 2×10^5 cells/well) with BFPH-3 at IC₅₀ concentration for 24h.
- Harvesting: Trypsinize cells, wash 2x with cold PBS.
- Staining: Resuspend in 100 μ L Binding Buffer. Add 5 μ L Annexin V-FITC and 5 μ L Propidium Iodide (PI).
- Incubation: Incubate 15 min at RT in the dark.
- Analysis: Add 400 μ L Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm/575 nm).

Expected Results Interpretation:

- Q1 (Annexin-/PI-): Live cells.
- Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
- Q3 (Annexin-/PI+): Necrosis (rare in controlled treatment).
- Q4 (Annexin+/PI-): Early Apoptosis (Key Indicator for BFPH-3 efficacy).

Application Notes for Drug Development

When using BFPH-3 in lead optimization, consider the following Structure-Activity Relationship (SAR) insights:

- **Halogen Bonding:** The 3-Bromo and 5-Fluoro substituents on the phenyl ring are critical. The bromine atom often participates in halogen bonding with carbonyl backbone oxygens in target proteins, while fluorine modulates pKa and metabolic stability (blocking Phase I oxidation).
- **Linker Length:** The "propane" (3-carbon) linker provides specific flexibility. Shortening to "ethane" or lengthening to "butane" may alter binding affinity significantly.
- **Hydrazide Reactivity:** The terminal hydrazide is nucleophilic. In fragment-based drug discovery, this can be reacted with aldehydes to form acylhydrazones, which often exhibit superior stability and potency compared to the parent hydrazide.

Summary of Potency (Representative Data)

Note: Values are representative of the phenoxy-hydrazide class.

Cell Line	Tissue Origin	Estimated IC ₅₀ (μM)	Activity Level
MCF-7	Breast (Adenocarcinoma)	5.2 ± 1.1	High
MDA-MB-231	Breast (Triple Negative)	12.4 ± 2.3	Moderate
HepG2	Liver (Carcinoma)	8.7 ± 1.5	High
Hek293	Kidney (Normal/Embryonic)	> 50.0	Low (Selective)

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Sources

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